REACTION_CXSMILES
|
NC1SN=C2C=CC([N+:11]([O-:13])=[O:12])=CC=12.[S:14](=[O:18])(=[O:17])([OH:16])[OH:15]>>[S:14](=[O:16])(=[O:15])([OH:18])[OH:17].[N:11]([O:13][S:14](=[O:16])(=[O:15])[OH:17])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SN=C2C1C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
After 90 minutes' stirring a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OS(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |